n-Nonadecane-d40

Mass Spectrometry Isotope Dilution Internal Standard

n-Nonadecane-d40 is the definitive perdeuterated internal standard for n-nonadecane quantitation by isotope dilution GC-MS/MS. Its M+40 mass shift ensures co-elution with interference-free MS/MS transitions. Certified 98 atom% D isotopic purity and ≥98% chemical purity provide EPA/ISO 17025 traceability. Unlike unlabeled nonadecane or mismatched deuterated analogs (0.5–1.0 min retention offsets causing matrix bias), only this exact isotopic match corrects for recovery losses and ion suppression—delivering defensible, regulatory-grade data.

Molecular Formula C19H40
Molecular Weight 308.8 g/mol
CAS No. 39756-36-0
Cat. No. B1645123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namen-Nonadecane-d40
CAS39756-36-0
Molecular FormulaC19H40
Molecular Weight308.8 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCCCC
InChIInChI=1S/C19H40/c1-3-5-7-9-11-13-15-17-19-18-16-14-12-10-8-6-4-2/h3-19H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2,17D2,18D2,19D2
InChIKeyLQERIDTXQFOHKA-FZTVEWNYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

n-Nonadecane-d40 (CAS 39756-36-0): Analytical-Grade Deuterated Alkane Internal Standard and Reference Material for GC-MS and NMR Quantification


n-Nonadecane-d40 (CAS 39756-36-0) is a perdeuterated long-chain alkane with the linear formula CD3(CD2)17CD3 . It is the deuterium-labeled analog of n-nonadecane, wherein all forty hydrogen atoms are replaced by deuterium atoms, resulting in a molecular weight of 308.77 g/mol and a characteristic M+40 mass shift in mass spectrometry . This compound is employed primarily as a stable isotope-labeled internal standard in gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), and nuclear magnetic resonance (NMR) for the quantitative analysis of n-nonadecane and other long-chain hydrocarbons in complex environmental, biological, and industrial matrices . Its high isotopic purity (typically 98 atom% D) and structural identity to the target analyte ensure co-elution and ionization behavior that closely mimics the non-deuterated compound, thereby correcting for sample preparation losses, matrix effects, and instrument variability [1].

Why n-Nonadecane-d40 Cannot Be Substituted with Unlabeled n-Nonadecane or Adjacent-Chain Deuterated Analogs in Quantitative Analysis


Substituting n-nonadecane-d40 with unlabeled n-nonadecane (CAS 629-92-5) introduces a fundamental analytical flaw: the internal standard and the target analyte become indistinguishable by mass spectrometry, preventing accurate quantitation via isotopic dilution [1]. Conversely, substituting with a different deuterated alkane—such as n-octadecane-d38 (C18D38, MW 292.73) or n-eicosane-d42 (C20D42, MW 324.80)—compromises the co-elution and matrix-matching assumptions that underpin internal standardization [2]. Deuterated compounds can exhibit subtle but significant differences in chromatographic retention time and extraction recovery compared to both the unlabeled analyte and even closely related deuterated homologs [3]. For instance, the retention time shift between n-nonadecane-d40 and n-octadecane-d38 on a non-polar GC column can be on the order of 0.5–1.0 minutes under standard temperature-programmed conditions, leading to differential matrix effects and ionization suppression/enhancement in LC-MS [4]. Such discrepancies directly impact the accuracy, precision, and reproducibility of quantitative results, rendering the data unsuitable for regulatory submissions or high-stakes research where method validation requires strict isotopic matching between the analyte and its internal standard.

Quantitative Differentiation of n-Nonadecane-d40 Against Unlabeled and Adjacent-Chain Deuterated Standards


Isotopic Purity and Mass Shift Differentiation: n-Nonadecane-d40 vs. Unlabeled n-Nonadecane

n-Nonadecane-d40 exhibits a quantitative M+40 mass shift relative to unlabeled n-nonadecane (MW 268.52 g/mol), enabling baseline-resolved mass spectrometric detection. The commercial product is certified to ≥98 atom % D isotopic purity . In contrast, unlabeled n-nonadecane contains only natural abundance deuterium (~0.0156 atom % D), rendering it spectrally indistinguishable from the analyte [1]. This differential mass shift ensures that the internal standard signal does not interfere with the quantification ion of the target analyte, a prerequisite for accurate isotope dilution mass spectrometry.

Mass Spectrometry Isotope Dilution Internal Standard

Molecular Weight and Carbon Chain Length: n-Nonadecane-d40 vs. n-Octadecane-d38 and n-Eicosane-d42

The molecular weight of n-nonadecane-d40 (308.77 g/mol) is intermediate between n-octadecane-d38 (292.73 g/mol) and n-eicosane-d42 (324.80 g/mol) [1]. This difference in carbon chain length and molecular weight directly influences chromatographic retention time and ionization efficiency. On a non-polar GC column (e.g., 5% phenyl methyl siloxane), the retention index of n-nonadecane is 1900 by definition, while n-octadecane is 1800 and n-eicosane is 2000 [2]. Consequently, using an internal standard with a different chain length introduces a retention time offset that can lead to differential matrix effects and inaccurate quantification, particularly in complex samples where co-eluting interferences vary across the chromatogram.

Internal Standard Selection GC-MS LC-MS

Physical State and Sample Handling: n-Nonadecane-d40 vs. Shorter-Chain Deuterated Alkanes

n-Nonadecane-d40 is a solid at room temperature (mp 28–30 °C), whereas shorter-chain deuterated alkanes such as n-octadecane-d38 (mp 28–30 °C, also solid) and n-hexadecane-d34 (mp 18 °C, liquid at ambient) exhibit different physical states under standard laboratory conditions . The solid state of n-nonadecane-d40 facilitates precise gravimetric preparation of stock standard solutions, minimizing solvent evaporation and concentration errors that can occur with liquid standards. Its density of 0.904 g/mL at 25 °C and vapor density of 9.27 (vs air) further define its handling characteristics . In contrast, a liquid standard with higher volatility may introduce systematic bias in preparation, especially when working with small masses in microgram or nanogram quantities.

Sample Preparation Weighing Accuracy Standard Stability

Raman Spectroscopic Conformational Order: n-Nonadecane-d40 as a Perdeuterated Alkyl Chain Model

n-Nonadecane-d40 serves as a well-characterized perdeuterated alkyl chain system for Raman spectroscopic studies of conformational order. Liao et al. (2006) identified six Raman spectral indicators for perdeuterated alkyl chains in nonadecane-d40, including the primary order indicator ratio I[νa(CD2)2196]/I[νa(CD2)2172] [1]. This ratio responds to alkyl chain conformational changes in a manner directly analogous to the I[νa(CH2)]/I[νs(CH2)] ratio used for hydrogenated systems. These indicators are applicable to any perdeuterated alkyl-containing system, including lipids, biological membranes, and chromatographic stationary phases [1]. In contrast, partially deuterated nonadecanes (e.g., CD3–C17H34–CD3) or unlabeled n-nonadecane lack the perdeuterated spectral fingerprint required for these specific Raman conformational analyses, limiting their utility in biophysical and materials science applications where perdeuteration is essential for spectral separation or isotopic contrast.

Raman Spectroscopy Conformational Analysis Lipid Membranes

Phase Transition Calorimetry: Deuterium Isotope Effect on Urea/n-Nonadecane Inclusion Compound Stability

In a calorimetric study of the urea/n-nonadecane inclusion compound system, López-Echarri et al. (2007) reported that the structural phase transition temperature (Ttr) for the deuterated derivative CO(NH2)2/C19D40 is 154 K, compared to 158.5 K for the hydrogenated CO(NH2)2/C19H40 system [1]. This 4.5 K decrease in transition temperature represents a quantifiable deuterium isotope effect on the stability of the inclusion compound. The study employed differential scanning calorimetry (DSC), temperature-modulated (AC) calorimetry, and adiabatic calorimetry to precisely measure these differences. For the deuterated urea analog CO(ND2)2/C19D40, the transition temperature shifted further to 149.4 K. These data demonstrate that perdeuteration of the guest alkane chain measurably alters the thermodynamic stability of the host-guest complex, an effect that must be accounted for in materials science studies of inclusion compounds, clathrates, and supramolecular assemblies where isotopic substitution is used to probe molecular dynamics.

Differential Scanning Calorimetry Inclusion Compounds Phase Transitions

Certified Analytical Purity: n-Nonadecane-d40 vs. Research-Grade Unlabeled n-Nonadecane

Commercial n-nonadecane-d40 (e.g., Sigma-Aldrich Cat. No. 456276) is supplied with a certificate of analysis (COA) verifying an assay of ≥99% (CP) and isotopic purity of 98 atom % D . In contrast, unlabeled n-nonadecane available at a lower cost (e.g., Aladdin Scientific, ≥99.7% GC) is typically intended for synthetic or general research use, not as a certified analytical standard . The deuterated product's dual certification—chemical purity by CP and isotopic enrichment by atom % D—provides traceable quality assurance essential for method validation under ISO/IEC 17025 or GLP guidelines. Furthermore, the M+40 mass shift combined with this certified purity ensures that any signal observed at the quantification ion is unambiguously attributable to the internal standard, minimizing cross-talk with the analyte channel.

Analytical Standard Certified Reference Material Method Validation

Validated Application Scenarios for n-Nonadecane-d40 Based on Quantifiable Differentiation Evidence


Isotope Dilution GC-MS/MS Quantification of n-Nonadecane in Environmental Samples (Sediment, Water, Air Particulates)

n-Nonadecane-d40 is the optimal internal standard for the accurate quantification of n-nonadecane in environmental matrices using isotope dilution gas chromatography-tandem mass spectrometry (GC-MS/MS). Its M+40 mass shift ensures chromatographic co-elution with the native analyte while providing a unique MS/MS transition for quantification, free from isobaric interferences [1]. The solid state and low volatility of the compound facilitate precise gravimetric preparation of stock standard solutions, minimizing preparation errors . Certified isotopic purity (98 atom % D) and chemical assay (99% CP) provide the traceability required for EPA methods and ISO 17025-accredited environmental testing laboratories . Using a different deuterated alkane (e.g., n-octadecane-d38) would introduce a retention time offset of approximately 0.5–1.0 minutes and differential matrix effects, compromising method accuracy and precision [2].

Quantitative NMR (qNMR) Analysis of Long-Chain Hydrocarbon Content in Petroleum Fractions and Biofuels

n-Nonadecane-d40 serves as a quantitative internal standard for ¹H NMR analysis of hydrocarbon mixtures in petroleum and biofuel research. The perdeuterated structure provides a clean ¹H NMR spectrum with no proton signals, allowing it to be added directly to samples without contributing to the analyte proton integrals [1]. Its molecular weight (308.77 g/mol) is precisely defined and its chemical purity is certified, enabling accurate molar quantification of aliphatic proton content in complex mixtures. In contrast, unlabeled n-nonadecane would add to the aliphatic proton region (δ 0.5–2.5 ppm), confounding integration. The use of a certified deuterated standard ensures method reproducibility and traceability for ASTM and other industry standard test methods .

Raman Spectroscopic Calibration and Conformational Order Studies of Perdeuterated Lipid Membranes and Self-Assembled Monolayers

For biophysical and materials science applications requiring perdeuterated alkyl chain probes, n-nonadecane-d40 is a well-characterized reference material. Liao et al. (2006) established six Raman spectral indicators for conformational order in perdeuterated alkyl chains using n-nonadecane-d40 as a model system [1]. These indicators—including the primary I[νa(CD2)2196]/I[νa(CD2)2172] ratio—enable quantitative assessment of alkyl chain packing, phase transitions, and membrane dynamics in deuterated lipid bilayers, chromatographic stationary phases, and self-assembled monolayers. The perdeuterated nature of the compound provides spectral separation from hydrogenated components, a feature not achievable with partially deuterated or hydrogenated nonadecane analogs. This makes n-nonadecane-d40 indispensable for calibration of Raman instrumentation and for serving as a baseline reference in studies of deuterated biological and synthetic membranes.

Calorimetric Reference Material for Studying Deuterium Isotope Effects on Phase Transitions in Inclusion Compounds and Clathrates

n-Nonadecane-d40 is a valuable reference compound for investigating deuterium isotope effects on the thermodynamic stability of host-guest inclusion compounds. López-Echarri et al. (2007) demonstrated that perdeuteration of the guest alkane chain in the urea/n-nonadecane system lowers the structural phase transition temperature by 4.5 K relative to the hydrogenated system (154 K vs. 158.5 K) [1]. This quantifiable shift provides a benchmark for computational modeling of isotope effects in supramolecular assemblies and for understanding the role of C-H vs. C-D vibrational frequencies in stabilizing inclusion complexes. For researchers studying clathrates, cyclodextrin complexes, or metal-organic framework (MOF) guest inclusion, n-nonadecane-d40 offers a structurally simple, perdeuterated probe molecule with well-defined thermodynamic behavior that can be compared directly against its hydrogenated counterpart.

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